

(2-(Aminomethyl)phenyl)boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)boronic acid

Cat. No.: B150920

[Get Quote](#)

An In-depth Technical Guide to **(2-(Aminomethyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2-(Aminomethyl)phenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and a representative experimental protocol for its incorporation into peptides.

Chemical Properties and Identification

(2-(Aminomethyl)phenyl)boronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group and an aminomethyl group. This unique structure allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex molecules.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C7H10BNO2	[1] [2] [3] [4]
Molecular Weight	150.97 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	248274-03-5	[1] [2] [3]
Monoisotopic Mass	151.0804587 Da	[1] [2]
Topological Polar Surface Area	66.5 Å ²	[1] [2]
Hydrogen Bond Donor Count	3	[1] [2]
Hydrogen Bond Acceptor Count	3	[1] [2]
Rotatable Bond Count	2	[1] [2]

Applications in Research and Development

(2-(Aminomethyl)phenyl)boronic acid and its derivatives are of significant interest in several areas of chemical and biomedical research.

- Peptide and Protein Modification: A key application is the functionalization of peptides and proteins.[\[1\]](#)[\[7\]](#) The ortho-aminomethyl group is particularly important as it facilitates the binding of saccharides under physiological pH conditions.[\[1\]](#) This property is leveraged in the development of biosensors and for studying carbohydrate-protein interactions.
- Suzuki-Miyaura Cross-Coupling Reactions: Like other arylboronic acids, this compound is a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals.[\[2\]](#)[\[11\]](#)
- Drug Discovery and Development: Boronic acids are recognized as important pharmacophores in medicinal chemistry.[\[11\]](#)[\[12\]](#)[\[13\]](#) The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited in the design of enzyme inhibitors and glucose-responsive drug delivery systems.[\[6\]](#)[\[14\]](#)[\[15\]](#) For instance, phenylboronic acid derivatives have been explored for insulin delivery systems that release the hormone in response to glucose levels.[\[14\]](#)

- Bifunctional Catalysis: Aminoboronic acids have shown promise as bifunctional catalysts in organic reactions, such as direct amide formation and aldol reactions.[16]

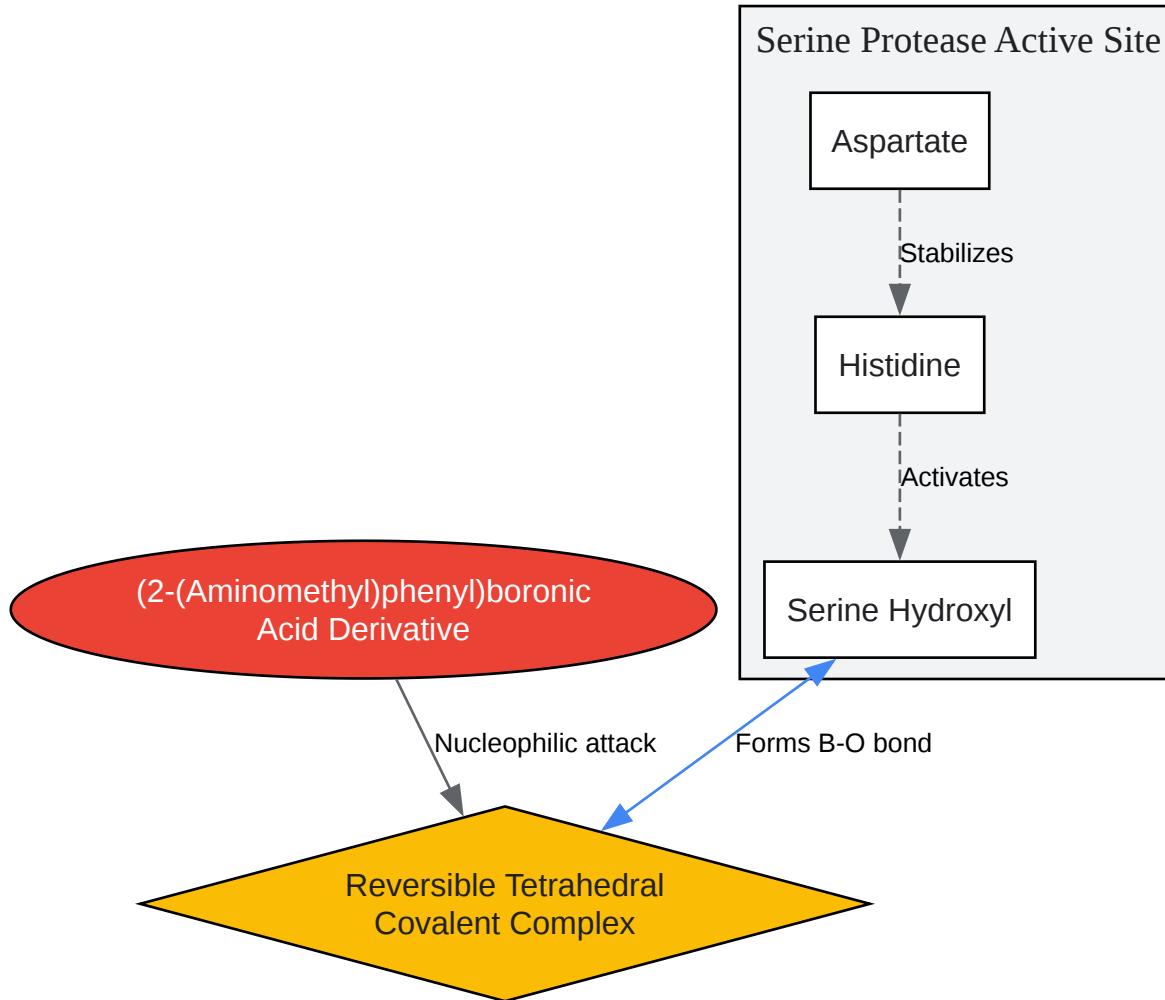
Experimental Protocol: Functionalization of Peptides

The following is a representative protocol for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid, a precursor that yields the desired **(2-(aminomethyl)phenyl)boronic acid** moiety on the peptide. This method is advantageous due to the commercial availability of the precursor and its ability to introduce the critical o-aminomethyl functionality.[1]

Objective: To covalently attach the **(2-(aminomethyl)phenyl)boronic acid** group to a peptide.

Materials:

- Peptide with a secondary amine functionality
- o-(bromomethyl)phenylboronic acid
- Acetonitrile (MeCN)
- Water (H₂O)
- Methanol (MeOH) (if required for solubility)
- Hünig's base (N,N-Diisopropylethylamine, DIPEA)
- High-Performance Liquid Chromatography (HPLC) for purification


Procedure:

- Dissolve the peptide in a 1:1 (v/v) mixture of water and acetonitrile.
- To this solution, add Hünig's base. If the peptide precipitates, add a small amount of methanol to redissolve it.
- Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.

- Allow the reaction to stir overnight at room temperature.
- The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and another portion of Hünig's base.
- Continue to stir the reaction until completion, which can be monitored by a suitable analytical technique (e.g., LC-MS).
- Upon completion, the modified peptide is purified by preparative HPLC.
- The fractions containing the purified product are collected, and the solvent is removed, for example, by rotary evaporation followed by lyophilization.[\[1\]](#)

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the peptide functionalization protocol described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-(Aminomethyl)phenyl)boronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150920#2-aminomethyl-phenyl-boronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com